molecular formula C16H14N2O3S B216317 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one

2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one

Cat. No. B216317
M. Wt: 314.4 g/mol
InChI Key: LAULVAUIIIFTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one, also known as MSQ, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the family of quinazoline-based compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one is not fully understood. However, it has been suggested that it acts by inhibiting various signaling pathways that are involved in cell growth and survival. It has also been shown to modulate the expression of various genes that are involved in cancer progression.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-oxidant, and anti-proliferative activities. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one is its potent anti-cancer activity. It has also been shown to exhibit low toxicity in normal cells. However, its poor solubility in aqueous solutions and low bioavailability are major limitations for its use in clinical applications.

Future Directions

The potential therapeutic applications of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one are still being explored. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. The development of more potent analogs of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one with improved solubility and bioavailability is also an area of active research. Additionally, the use of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one in combination with other chemotherapeutic agents is being explored as a potential strategy to enhance its anti-cancer activity.

Synthesis Methods

The synthesis of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization under acidic conditions to yield 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one.

Scientific Research Applications

2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

Product Name

2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one

InChI

InChI=1S/C16H14N2O3S/c1-11-6-8-12(9-7-11)22(20,21)10-15-17-14-5-3-2-4-13(14)16(19)18-15/h2-9H,10H2,1H3,(H,17,18,19)

InChI Key

LAULVAUIIIFTGW-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=O)C3=CC=CC=C3N2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=O)C3=CC=CC=C3N2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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